N-(3,4-dimethylphenyl)-3-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide
Description
Properties
IUPAC Name |
N-(3,4-dimethylphenyl)-3-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O2/c1-12-5-6-16(8-13(12)2)21-19(25)24-10-15(11-24)18-22-17(23-26-18)14-4-3-7-20-9-14/h3-9,15H,10-11H2,1-2H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QULWPTPKJRWIJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)N2CC(C2)C3=NC(=NO3)C4=CN=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,4-dimethylphenyl)-3-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide is a compound that falls within the class of 1,2,4-oxadiazole derivatives, known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer potential and other pharmacological effects.
Overview of 1,2,4-Oxadiazole Derivatives
1,2,4-Oxadiazoles are a significant class of heterocyclic compounds that have garnered attention in medicinal chemistry due to their broad spectrum of biological activities. These include:
- Anticancer
- Antimicrobial
- Anti-inflammatory
- Antioxidant
The structural modifications of oxadiazole derivatives can enhance their bioactivity and selectivity towards various biological targets, making them promising candidates for drug development.
The biological activity of this compound is primarily attributed to its ability to interact with specific cellular targets involved in cancer progression. The mechanisms include:
- Inhibition of Enzymes : The compound may inhibit key enzymes and proteins involved in cancer cell proliferation and survival.
- Targeting Kinases : Like many oxadiazole derivatives, it may target various kinases that play critical roles in signaling pathways associated with tumor growth.
Anticancer Activity
Recent studies have demonstrated the potential of 1,2,4-oxadiazole derivatives in cancer treatment. For instance:
- Cytotoxicity Testing : Various 1,2,4-oxadiazole compounds have shown significant cytotoxic activity against multiple cancer cell lines such as MCF-7 (breast cancer), HeLa (cervical cancer), and others. The IC50 values for these compounds often fall within the low micromolar range .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| This compound | MCF-7 | 0.65 |
| N-(3,4-dimethylphenyl)-3-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)azetidine | HeLa | 2.41 |
Mechanistic Studies
Molecular docking studies have revealed that the compound likely binds to specific targets involved in cancer biology. For example:
- Enzyme Binding : The binding interactions with enzymes such as thymidylate synthase and histone deacetylase (HDAC) have been confirmed through computational studies .
Case Studies
Several case studies highlight the effectiveness of oxadiazole derivatives in preclinical models:
- Study on MCF-7 Cells : A derivative similar to N-(3,4-dimethylphenyl)-3-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)azetidine showed enhanced apoptosis induction in MCF-7 cells through activation of p53 pathways .
- In Vivo Models : In vivo studies demonstrated that oxadiazole derivatives could significantly reduce tumor growth in xenograft models when administered at specific dosages .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing the oxadiazole scaffold. For instance:
- A study demonstrated that derivatives of oxadiazole exhibited significant growth inhibition against various cancer cell lines, including SNB-19 and OVCAR-8, with percent growth inhibitions (PGIs) reaching up to 86.61% and 85.26%, respectively .
Case Study: Anticancer Efficacy
| Compound | Cell Line | Percent Growth Inhibition (%) |
|---|---|---|
| N-(3,4-dimethylphenyl)-3-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide | SNB-19 | 86.61 |
| This compound | OVCAR-8 | 85.26 |
| This compound | NCI-H40 | 75.99 |
These findings suggest that compounds with similar structures may serve as promising candidates for further development in anticancer therapies.
Antimicrobial Activity
The antimicrobial properties of this compound have also been investigated. The presence of the oxadiazole group is associated with enhanced lipophilicity and membrane permeability, facilitating better interaction with microbial targets.
Case Study: Antimicrobial Efficacy
A recent study evaluated various derivatives for their antimicrobial activity against different strains:
| Compound | Microbial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |
|---|---|---|
| This compound | Candida albicans | ≤ 25 |
| This compound | Rhodotorula mucilaginosa | ≤ 25 |
These results indicate that the compound exhibits potent antifungal activity comparable to established antifungal agents like fluconazole .
Comparison with Similar Compounds
Structural Analogues with Varying Heterocyclic Cores
The compound’s structural uniqueness lies in its azetidine-oxadiazole core, which distinguishes it from analogues with alternative heterocycles. Key comparisons include:
Pyrazole-Based Analogues
- Example : (S)-N-(3-((1-(3,4-dichlorophenyl)-4-(2-(methylthio)ethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-yl)oxy)propyl)-3-(4-methoxyphenyl)-2-(methylsulfonamido)propanamide (Compound 7, ).
- Comparison : Compound 7 replaces the azetidine-oxadiazole system with a pyrazole core. Pyrazoles are five-membered aromatic rings with two adjacent nitrogen atoms, offering distinct electronic and steric profiles. The dichlorophenyl and methylthioethyl substituents in Compound 7 increase lipophilicity compared to the dimethylphenyl group in the target compound. The pyrazole’s aromaticity may enhance π-stacking but reduce metabolic stability relative to the oxadiazole’s bioisosteric properties .
Dihydropyrazole-Cyclohexadienone Derivatives Examples:
- N-(4-acetamidophenyl)-5-(3,4-dimethyl-6-oxidanylidene-cyclohexa-2,4-dien-1-ylidene)-1,2-dihydropyrazole-3-carboxamide
- N-(3-chloranyl-4-methyl-phenyl)-5-(3,5-dimethyl-6-oxidanylidene-cyclohexa-2,4-dien-1-ylidene)-1,2-dihydropyrazole-3-carboxamide . Comparison: These compounds feature a dihydropyrazole fused to a cyclohexadienone ring. The non-aromatic dihydropyrazole introduces flexibility, while the cyclohexadienone moiety provides redox-active properties. The chloro and methyl substituents in these analogues likely affect electronic distribution and solubility differently than the dimethylphenyl group in the target compound .
Substituent Modifications and Their Implications
The substituents on the aromatic and heterocyclic components significantly influence physicochemical and pharmacological properties:
Key Observations :
- Azetidine vs. Pyrazoles and dihydropyrazoles offer easier synthesis but may lack conformational rigidity.
- Oxadiazole vs. Cyclohexadienone: The oxadiazole’s bioisosteric mimicry of esters/amides enhances metabolic stability, whereas cyclohexadienone’s conjugated system may confer redox sensitivity.
- Substituent Effects : The 3,4-dimethylphenyl group balances lipophilicity and steric bulk, whereas chloro or methylthioethyl groups (as in analogues) prioritize lipophilicity or electronic modulation.
Q & A
Q. Characterization Techniques :
- NMR Spectroscopy : Use - and -NMR to confirm regiochemistry and purity.
- HPLC-MS : Validate molecular weight and monitor reaction progress.
- X-ray Crystallography : Resolve ambiguities in stereochemistry (if crystalline derivatives are obtainable).
Q. Example Reaction Conditions :
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Oxadiazole Formation | Hydroxylamine HCl, EtOH, reflux | 65–75 | |
| Azetidine Coupling | EDCI, DMAP, DCM, RT | 50–60 |
Basic: How should researchers design experiments to optimize reaction yields for this compound?
Methodological Answer :
Employ Design of Experiments (DoE) to systematically evaluate variables:
Factors : Temperature, solvent polarity, catalyst loading, and reaction time.
Response Variables : Yield, purity (HPLC area %), and reaction scalability.
Statistical Tools : Use fractional factorial designs to reduce the number of trials while identifying critical interactions (e.g., solvent-catalyst interplay) .
Case Study :
A study on analogous oxadiazole derivatives optimized coupling reactions using a Central Composite Design (CCD), revealing that a 1:1.2 molar ratio of azetidine to oxadiazole precursor in DMF at 80°C maximized yield (82%) while minimizing side products .
Advanced: What computational methods are suitable for predicting the bioactivity and binding interactions of this compound?
Q. Methodological Answer :
Molecular Docking : Use AutoDock Vina or Glide to simulate binding to target proteins (e.g., kinases or GPCRs). Focus on the oxadiazole and pyridine moieties as pharmacophores .
Quantum Mechanical (QM) Calculations : Apply DFT (B3LYP/6-31G*) to assess electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity and binding .
Molecular Dynamics (MD) : Simulate solvation effects and conformational stability in physiological conditions (e.g., explicit water models) .
Example :
A docking study on a related azetidine-carboxamide compound revealed strong hydrogen bonding between the oxadiazole ring and ATP-binding pockets of kinase targets, supported by free energy calculations (ΔG = -9.2 kcal/mol) .
Advanced: How can researchers resolve contradictions in spectral data (e.g., NMR vs. X-ray) for this compound?
Q. Methodological Answer :
Tautomerism Analysis : Use variable-temperature NMR to detect dynamic equilibria (e.g., oxadiazole ring puckering).
Crystallography : Compare experimental X-ray data with computed electrostatic potential maps to validate spatial arrangements .
2D NMR Techniques : Employ HSQC and HMBC to resolve ambiguities in proton-proton coupling networks.
Case Study :
A study on a triazole-oxadiazole hybrid resolved conflicting -NMR signals by correlating NOESY cross-peaks with X-ray-derived torsion angles, confirming a planar oxadiazole conformation .
Advanced: What strategies address discrepancies in bioactivity data across different assay systems?
Q. Methodological Answer :
Orthogonal Assays : Validate target engagement using both enzymatic (e.g., fluorescence polarization) and cellular (e.g., luciferase reporter) assays.
Pharmacokinetic Profiling : Assess solubility (shake-flask method) and metabolic stability (microsomal assays) to contextualize in vitro vs. in vivo discrepancies .
Data Normalization : Apply Z-score scaling to account for batch effects or plate-to-plate variability in high-throughput screens.
Example :
For a structurally similar carboxamide, poor correlation between enzyme inhibition (IC = 50 nM) and cell-based activity (EC = 2 µM) was attributed to low membrane permeability, resolved via prodrug derivatization .
Basic: What safety protocols are essential when handling this compound in laboratory settings?
Q. Methodological Answer :
Hazard Assessment : Review SDS for acute toxicity (e.g., LD in rodents) and environmental impact.
Engineering Controls : Use fume hoods for synthesis steps involving volatile reagents (e.g., DCM).
Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.
Regulatory Compliance :
Follow guidelines from institutional Chemical Hygiene Plans (e.g., OSHA 29 CFR 1910.1450) for waste disposal and emergency procedures .
Advanced: How can researchers integrate machine learning to predict structure-activity relationships (SAR) for derivatives?
Q. Methodological Answer :
Data Curation : Compile bioactivity datasets (e.g., IC, Ki) from public repositories (ChEMBL, PubChem).
Feature Engineering : Encode molecular descriptors (e.g., Morgan fingerprints, logP) and scaffold-based fragmentation.
Model Training : Use Random Forest or Graph Neural Networks (GNNs) to predict activity cliffs and optimize lead compounds.
Case Study :
A GNN model trained on oxadiazole derivatives achieved 85% accuracy in classifying kinase inhibitors, prioritizing substitutions at the azetidine nitrogen for synthetic exploration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
